4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide
4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide
Potent histamine H3 receptor silent antagonist (pKi = 8.35).
Brand Name:
Vulcanchem
CAS No.:
639089-06-8
VCID:
VC0004508
InChI:
InChI=1S/C11H19N3.2BrH/c1(3-11-8-13-9-14-11)2-10-4-6-12-7-5-10;;/h8-10,12H,1-7H2,(H,13,14);2*1H
SMILES:
C1CNCCC1CCCC2=CN=CN2.Br.Br
Molecular Formula:
C11H21Br2N3
Molecular Weight:
355.11 g/mol
4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide
CAS No.: 639089-06-8
Cat. No.: VC0004508
Molecular Formula: C11H21Br2N3
Molecular Weight: 355.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent histamine H3 receptor silent antagonist (pKi = 8.35). |
|---|---|
| CAS No. | 639089-06-8 |
| Molecular Formula | C11H21Br2N3 |
| Molecular Weight | 355.11 g/mol |
| IUPAC Name | 4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide |
| Standard InChI | InChI=1S/C11H19N3.2BrH/c1(3-11-8-13-9-14-11)2-10-4-6-12-7-5-10;;/h8-10,12H,1-7H2,(H,13,14);2*1H |
| Standard InChI Key | YFFVIGXPKWSZHW-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CCCC2=CN=CN2.Br.Br |
| Canonical SMILES | C1CNCCC1CCCC2=CN=CN2.Br.Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator